molecular formula C45H78O2 B213095 Cholesteryl oleate CAS No. 303-43-5

Cholesteryl oleate

Cat. No.: B213095
CAS No.: 303-43-5
M. Wt: 651.1 g/mol
InChI Key: RJECHNNFRHZQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholesteryl oleate is a cholesteryl ester, which is an ester of cholesterol and oleic acid. It is a significant lipid molecule found in various biological systems, particularly in human plasma. This compound is known for its role in lipid metabolism and storage, and it is a major component of low-density lipoproteins (LDL) and high-density lipoproteins (HDL) in the bloodstream .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholesteryl oleate can be synthesized through the esterification of cholesterol with oleic acid. One common method involves the use of cholesteryl acetate and methyl oleate, with sodium ethylate as a catalyst. The reaction is carried out under reflux conditions, typically in a benzene solution at temperatures ranging from 130°C to 140°C .

Industrial Production Methods

In industrial settings, this compound is often produced through the esterification of cholesterol with free fatty acids, acid anhydrides, or acid chlorides. The process may involve heating cholesterol and the appropriate fatty acid at high temperatures (around 200°C) in an atmosphere of carbon dioxide. Acid catalysts are also used to facilitate the reaction, although this method may result in lower yields and the formation of side products .

Chemical Reactions Analysis

Hydrolysis of Cholesteryl Oleate

Hydrolysis is catalyzed by cholesterol esterases, releasing free cholesterol and oleic acid.

Pancreatic Cholesterol Esterase

  • Porcine pancreatic cholesterol esterase rapidly equilibrates this compound hydrolysis at lipid-buffer interfaces (Keq=1.4×108mol cm2K_{eq}=1.4\times 10^{-8}\,\text{mol cm}^2) .

  • Inhibitors : Lecithin reduces hydrolysis by forming unreactive substrate pools, reversed by bile salts at submicellar concentrations .

Reaction :

Cholesteryl Oleate+H2OEsteraseCholesterol+Oleic Acid\text{this compound}+\text{H}_2\text{O}\xrightarrow{\text{Esterase}}\text{Cholesterol}+\text{Oleic Acid}

Table 2: Hydrolysis Parameters

ParameterValue
Equilibrium constant (KeqK_{eq})1.4×108mol cm21.4\times 10^{-8}\,\text{mol cm}^2
pH dependenceNone observed
Lecithin inhibitionReversed by 0.1× CMC bile salts

Role in Lipid Droplet Formation

This compound forms lipid droplets (LDs) with triglycerides (TGs), influenced by DGAT-mediated TG synthesis:

  • TG synthesis facilitates LD nucleation. Spiking cells with oleic acid (10–20 μM) increases LD formation 2-fold, dependent on diacylglycerol acyltransferases (DGAT1/2) .

  • DGAT inhibition reduces LD count by 50% in A431, Cos7, and HeLa cells .

Biological Interactions and Atherogenicity

This compound’s fatty acid composition determines its atherogenic potential:

Key Findings

  • LDL Core Enrichment :
    Diets high in MUFAs increase LDL this compound content by 32% compared to linoleate-enriched diets (13.8%) . This enrichment promotes arterial proteoglycan binding, enhancing LDL retention and atherosclerosis .

  • ACAT2-Dependent Pathway :
    ACAT2-knockout mice fed MUFA-rich diets show 70% reduced aortic cholesteryl ester deposition, confirming ACAT2’s role in atherogenesis .

Table 3: Dietary Effects on LDL this compound

Dietary Fat TypeLDL this compound (%)Atherogenic Outcome
High MUFA (oleate)32.0Increased binding to proteoglycans
High PUFA (linoleate)13.8Atheroprotective
Trans-MUFA35.2Highest aortic CE deposition

Isotopic Labeling for Metabolic Studies

  • ¹³C-Labeling : Synthesized via condensation of [1-¹³C]oleic anhydride with cholesterol or ¹³C-cholesterol .

  • ³H-Labeling : Tritium-labeled this compound ([³H]CO) is used to track lipoprotein metabolism in atherosclerosis models .

Scientific Research Applications

Drug Delivery Systems

Cholesteryl oleate in Solid Lipid Nanoparticles (SLNs)

This compound has been identified as a novel excipient for solid lipid nanoparticles, which are utilized for nucleic acid delivery in gene therapy. Research indicates that this compound-loaded SLNs can achieve high transfection efficiency while maintaining low toxicity levels. The physicochemical characterization of these nanoparticles ensures their stability during storage and effectiveness in delivering genetic material. This formulation adheres to Good Manufacturing Practice (GMP) guidelines, making it suitable for clinical applications in gene therapy .

Table 1: Characteristics of this compound-Loaded SLNs

ParameterValue
Particle Size100-200 nm
Zeta Potential-30 mV
Drug Loading Efficiency70%
Stability (Storage)6 months at 4°C

Lipid Transport Studies

Role in Atherosclerosis Research

This compound is commonly utilized in lipid transport studies to understand its role in atherosclerosis. Labeled forms of this compound are used to track lipid metabolism and transfer among lipoproteins in both human and non-human primates. This application aids in elucidating the mechanisms underlying lipid-related diseases and the impact of dietary fats on cholesterol levels .

Case Study: this compound Uptake by Macrophages

In studies involving human monocyte-macrophages, this compound has been shown to play a crucial role in cellular uptake processes related to atherosclerosis. The use of tritium-labeled this compound enables researchers to quantify the uptake and metabolism of lipids within these cells, providing insights into the pathophysiology of cardiovascular diseases .

Biomarker for Prostate Cancer

This compound as a Molecular Biomarker

Recent findings suggest that this compound may serve as a promising biomarker for prostate cancer detection. In clinical studies, it has demonstrated superior discriminative power compared to traditional prostate-specific antigen (PSA) tests, with area under the curve (AUC) values ranging from 0.90 to 0.96 when distinguishing between malignant and benign conditions . This highlights its potential utility in early cancer diagnosis and monitoring.

Table 2: Diagnostic Performance of this compound

ConditionAUC Range
Prostate Cancer vs Non-Malignant0.91 - 0.96
Prostate Cancer vs Benign Prostatic Hyperplasia0.90 - 0.94

Characterization of Lipid Metabolism

Use in Lipidomics Studies

This compound is integral to lipidomics research, where it helps characterize lipid metabolic profiles in various biological contexts. For instance, it has been employed to study aberrant lipid metabolism associated with different diseases, including cancer and metabolic disorders . By analyzing the presence and concentration of this compound within tissues, researchers can gain insights into disease mechanisms and potential therapeutic targets.

Mechanism of Action

Cholesteryl oleate exerts its effects primarily through its role in lipid metabolism. It is synthesized by the enzyme sterol O-acyltransferase (SOAT), which catalyzes the esterification of cholesterol with oleic acid. The resulting this compound is then incorporated into lipoprotein particles such as LDL and HDL. These particles transport this compound through the bloodstream to various tissues, where it can be stored in lipid droplets or used for membrane synthesis .

Comparison with Similar Compounds

Similar Compounds

    Cholesteryl linoleate: Another cholesteryl ester formed from cholesterol and linoleic acid.

    Cholesteryl palmitate: Formed from cholesterol and palmitic acid.

    Cholesteryl stearate: Formed from cholesterol and stearic acid.

Uniqueness

Cholesteryl oleate is unique due to its specific fatty acid component, oleic acid, which is a monounsaturated fatty acid. This gives this compound distinct physical and chemical properties compared to other cholesteryl esters. For example, this compound has a lower melting point and different solubility characteristics, which can influence its behavior in biological systems .

Biological Activity

Cholesteryl oleate (CO) is an ester derived from cholesterol and oleic acid, playing a significant role in lipid metabolism and cardiovascular health. Its biological activities have garnered attention due to its implications in atherosclerosis, cellular signaling, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Overview of this compound

This compound is primarily found in low-density lipoproteins (LDL) and has been implicated in various physiological processes. Its accumulation in LDL particles is associated with increased atherogenicity, making it a critical factor in cardiovascular diseases.

Biological Mechanisms

1. Atherosclerosis and Lipid Metabolism

This compound enrichment in LDL particles has been identified as a predictor of atherosclerosis. Studies indicate that the size and composition of LDL particles are influenced by dietary fats, particularly monounsaturated fatty acids (MUFA), which promote the accumulation of this compound and enhance atherosclerotic processes. For instance, in primate models, diets rich in MUFA resulted in larger LDL particles that were positively correlated with coronary artery atherosclerosis (CAA) severity .

2. Cellular Uptake and Signaling

This compound is taken up by cells via specific receptors, influencing various signaling pathways. It can modulate inflammation and oxidative stress responses, which are crucial in the development of metabolic disorders and cardiovascular diseases . The uptake mechanisms involve CD36 and scavenger receptors that facilitate the internalization of oxidized LDL particles enriched with this compound.

Case Studies

  • Primate Studies on Diet and Atherosclerosis
    • A study involving monkeys demonstrated that those fed high-fat diets showed significant increases in this compound levels within their LDL particles. This was associated with enhanced CAA, indicating a direct link between dietary fat composition and cardiovascular risk .
  • Mouse Models
    • In genetically engineered mouse models lacking the LDL receptor, dietary MUFA led to increased this compound content in VLDL and LDL, correlating with higher levels of atherosclerosis as measured by cholesteryl ester accumulation in the aorta .

Data Table: Summary of Research Findings

Study TypeModel OrganismKey FindingsReference
Primate StudyMonkeysIncreased this compound correlates with CAA severity
Mouse ModelMiceMUFA diet increases this compound in LDL; enhances atherosclerosis
Human StudyHumansPlasma this compound levels associated with coronary heart disease risk

Implications for Health

The biological activity of this compound extends beyond its role in lipid metabolism; it also influences various health outcomes:

  • Cardiovascular Disease : Elevated levels of this compound are linked to increased risk factors for heart disease, including higher LDL cholesterol levels and inflammation markers.
  • Potential Therapeutic Applications : Understanding the mechanisms through which this compound influences cellular metabolism could lead to novel therapeutic strategies for managing dyslipidemia and preventing cardiovascular diseases.

Q & A

Basic Research Questions

Q. How can cholesteryl oleate be quantified in biological samples using mass spectrometry?

this compound quantification often employs stable isotope-labeled internal standards, such as deuterated ([²H₃]-labeled) analogs, to correct for matrix effects and ionization variability in LC-MS/MS workflows. These standards are synthesized via esterification of cholesterol with deuterated fatty acids, ensuring identical chromatographic behavior to native this compound . Calibration curves generated from spiked samples enable precise quantification in serum or cell lysates, with detection limits in the nanomolar range.

Q. What methods are used to isolate this compound from lipoprotein particles for biochemical studies?

Ultracentrifugation combined with organic solvent extraction (e.g., Folch method using chloroform:methanol 2:1 v/v) separates this compound from lipoproteins like LDL. Subsequent thin-layer chromatography (TLC) or solid-phase extraction (SPE) purifies the ester fraction, which can be validated using enzymatic assays or spectrophotometric methods (e.g., sulfo-phospho-vanillin reaction) .

Q. How does dietary oleic acid intake influence this compound content in LDL particles?

High-oleic diets enrich LDL particles with this compound, which reduces their binding affinity to arterial proteoglycans like biglycan. This is assessed via in vitro binding assays using immobilized proteoglycans and regression analysis to correlate this compound percentages with binding kinetics .

Advanced Research Questions

Q. How can conflicting data on this compound accumulation in macrophages be resolved in atherosclerosis models?

Discrepancies arise from LDL source differences: acetylated LDL (Ac-LDL) promotes this compound storage in lipid droplets, while cholesterol-supersaturated LDL (Chs-LDL) causes lysosomal accumulation. Researchers should characterize LDL modification protocols and use lipidomics to track ester distribution (e.g., shotgun MS for 17 cholesteryl ester species). Pathological relevance is confirmed via markers of lysosomal dysfunction (e.g., LAMP1 staining) .

Q. What strategies improve the stability of this compound in solid lipid nanoparticles (SLNs) for gene delivery?

Co-formulating this compound with surfactants (e.g., poloxamer 188) or phospholipids reduces particle aggregation and enhances serum stability. Cryo-TEM and dynamic light scattering (DLS) monitor structural integrity, while in vitro toxicity assays (e.g., MTT) validate biocompatibility. Surface PEGylation further prolongs circulation time .

Q. How do ACAT inhibitors modulate this compound synthesis in metabolic studies?

ACAT inhibitors like E-5324 block oleate incorporation into cholesteryl esters, quantified using radiolabeled [¹⁴C]-oleate tracer assays. Dose-response curves (IC₅₀ ~0.4 μM) and cholesterol efflux measurements (e.g., apoA1-mediated transport) clarify compensatory pathways. In vivo studies require lipoprotein profiling via FPLC to assess HDL/LDL redistribution .

Q. Why does this compound dominate over linoleate in foam cells despite dietary linoleate abundance?

Macrophage acyl-CoA:cholesterol acyltransferase-1 (ACAT1) exhibits substrate preference for oleate under inflammatory conditions. Transcriptomic analysis (e.g., ACAT1/2 isoform ratios) and isotopic tracing with [¹³C]-fatty acids reveal metabolic flux differences. Pro-inflammatory cytokines (e.g., TNF-α) further shift esterification toward oleate via ACAT1 upregulation .

Q. Methodological Reference Tables

Table 1. Key Analytical Techniques for this compound Research

TechniqueApplicationKey ParametersReference
LC-MS/MSQuantification in serumLOD: 5 nM, LOQ: 15 nM
TLC/SPELipid purificationRecovery: >90% (Folch extraction)
Sulfo-phospho-vanillin assayTotal lipid estimationλmax: 540 nm, linear range: 10–200 nmol

Table 2. This compound in Disease Models

ModelThis compound RoleExperimental OutcomeReference
Atherosclerosis (Ac-LDL)Foam cell lipid droplet formation40.2% of total cholesteryl esters
Ovarian carcinoma (LDE nanoparticles)Tumor-targeted drug delivery30% higher paclitaxel uptake vs. controls

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJECHNNFRHZQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H78O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.